
Samarium-cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium-cobalt is a type of rare-earth magnet made from an alloy of samarium and cobalt. Developed in the early 1960s, these magnets are known for their high magnetic strength, excellent temperature stability, and resistance to demagnetization and corrosion . They are widely used in various high-performance applications where these properties are essential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Samarium-cobalt magnets are typically synthesized through a combination of electrospinning and reduction-diffusion processes. The composition of the fibers can be controlled by adjusting the precursor composition, while the diameter of the fibers is controlled by varying electrospinning parameters such as applied voltage, solution feed rate, temperature, and humidity .
Industrial Production Methods: In industrial settings, this compound magnets are produced by ball milling a this compound hard magnetic alloy to prepare flaky particles. These particles are then subjected to ultrasonic and electrical stirring in an ethyl alcohol solution, followed by the addition of solid sodium hydrate and hydrazine hydrate. The reaction product is then cleaned and vacuum dried to obtain the final this compound magnet .
Analyse Des Réactions Chimiques
Types of Reactions: Samarium-cobalt primarily undergoes oxidation and reduction reactions. It forms intermetallic compounds with cobalt due to the low solubility of samarium and cobalt in calcium .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include samarium oxide, cobalt oxide, and hydrogen gas for reduction reactions. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation .
Major Products: The major products formed from these reactions are this compound intermetallic compounds, which exhibit high magnetic strength and stability .
Applications De Recherche Scientifique
Samarium-cobalt magnets have a wide range of scientific research applications due to their unique properties. They are used in high-performance permanent magnet motors, medical instruments, magnetic couplings, magnetic bearings, gyroscopes, accelerometers, voice coil motors, particle accelerators, sputtering deposition, Halbach arrays, magnetic separation devices, speakers, microphones, undulators, wigglers, and particle beam focusing devices . Additionally, they are used in nuclear magnetic resonance spectrometers to investigate the spin of protons and neutrons .
Mécanisme D'action
The mechanism of action of samarium-cobalt magnets involves the alignment of the crystal structure of the material during the manufacturing process, which results in magnetic anisotropy. This means that the magnets can only be magnetized along the axis of their magnetic orientation . The precipitation-hardening process in this compound magnets involves pinning-controlled magnetization reversal mechanisms, which are influenced by the morphology of the domain wall and the interface orientation between different phases .
Comparaison Avec Des Composés Similaires
Samarium-cobalt magnets are often compared with neodymium magnets, another type of rare-earth magnet. While both types of magnets have high magnetic strength, this compound magnets have higher temperature ratings and better resistance to demagnetization and corrosion . Neodymium magnets, on the other hand, are more commonly used due to their lower cost and higher magnetic strength at room temperature . Other similar compounds include ferrite and alnico magnets, which are less powerful but more cost-effective .
List of Similar Compounds:- Neodymium magnets
- Ferrite magnets
- Alnico magnets
This compound magnets stand out due to their superior performance in high-temperature and corrosive environments, making them ideal for specialized applications where other magnets may fail .
Propriétés
Numéro CAS |
12052-78-7 |
|---|---|
Formule moléculaire |
CoSm |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
cobalt;samarium |
InChI |
InChI=1S/Co.Sm |
Clé InChI |
KPLQYGBQNPPQGA-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Sm] |
Numéros CAS associés |
12187-46-1 12305-84-9 12017-43-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
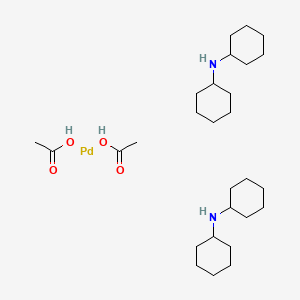
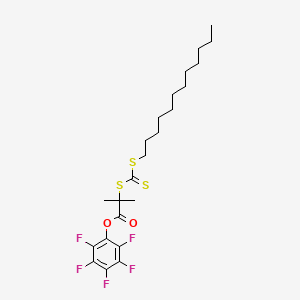
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
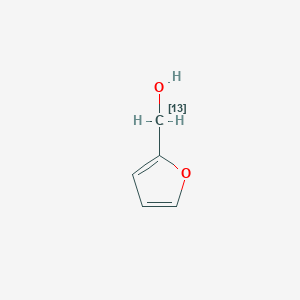
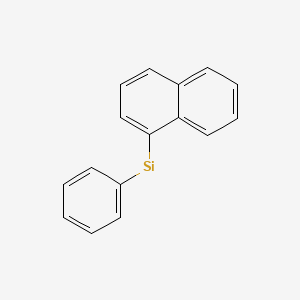
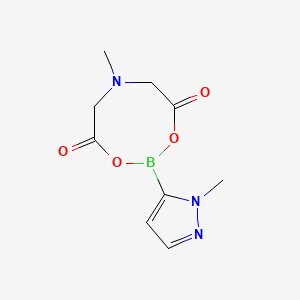

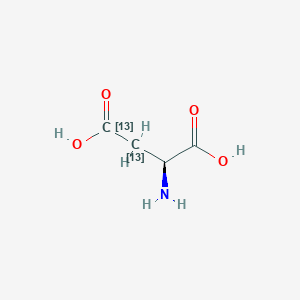

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
